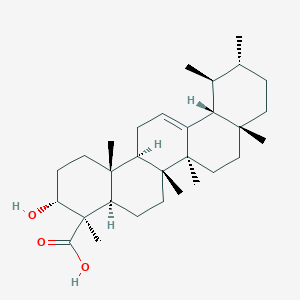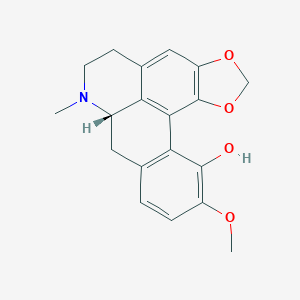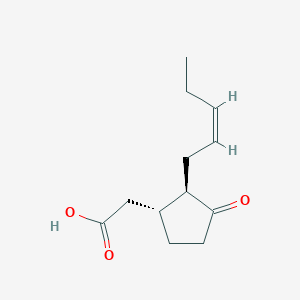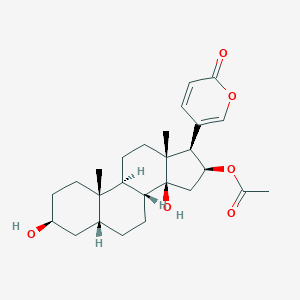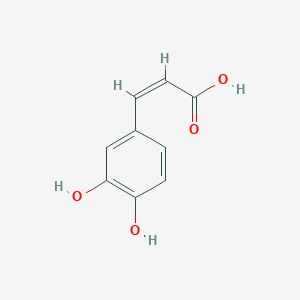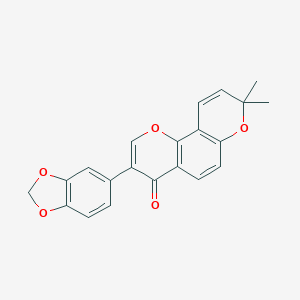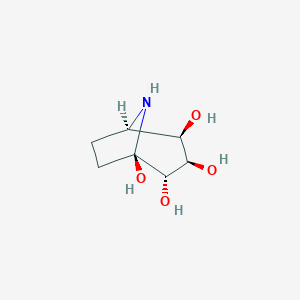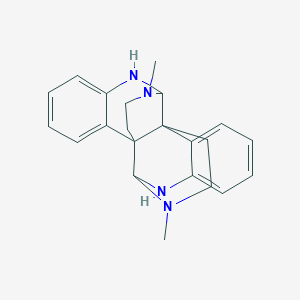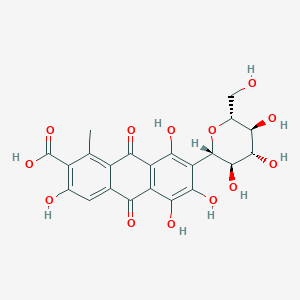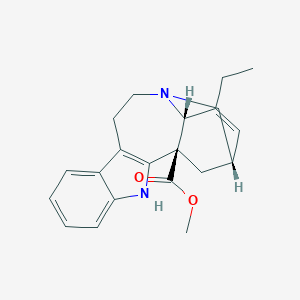
长春碱
描述
Catharanthine is a terpene indole alkaloid produced by the medicinal plant Catharanthus roseus and Tabernaemontana divaricata . It is derived from strictosidine, but the exact mechanism by which this happens is currently unknown . Catharanthine is one of the two precursors that form vinblastine, the other being vindoline .
Synthesis Analysis
Catharanthine is secreted out to leaf surface by the ABC transporter CrTPT2 . Tabersonine is further converted to vindoline through a seven-step enzymatic process, occurring in laticifers and idioblasts in the leaf . Overexpression of catharanthine transporter, CrTPT2, in C. roseus hairy roots could dramatically increase the accumulation level of catharanthine to fivefold higher than that in control hairy roots .
Molecular Structure Analysis
The molecular formula of Catharanthine is C21H24N2O2 . Its average mass is 336.435 Da .
Chemical Reactions Analysis
Catharanthine is a precursor in the biosynthesis of the anticancer drugs vinblastine and vincristine . The biosynthesis of specialized metabolites like Catharanthine is affected by environmental factors including light, temperature, drought, salinity, and nutrients, as well as pathogens and insects .
Physical And Chemical Properties Analysis
The molar mass of Catharanthine is 336.435 g·mol−1 . The percent composition is C 74.97%, H 7.19%, N 8.33%, O 9.51% .
科学研究应用
Enhancement of Alkaloid Production
Research has shown that the overexpression of the Catharanthine transporter, CrTPT2 , in Catharanthus roseus hairy roots can dramatically increase the production of Catharanthine . This application of transport engineering is crucial for improving the yields of this valuable alkaloid in plant-based production systems.
Elicitation with Chitooligosaccharides
The application of chitooligosaccharides has been found to enhance the accumulation of Catharanthine in Catharanthus roseus leaves . This method can stimulate the plant’s antioxidant enzymes activities and up-regulate gene expression levels related to alkaloid biosynthesis, thereby increasing the pharmaceutical value of the plant.
Antioxidant Enzymes Activities
Catharanthine accumulation is associated with the enhancement of antioxidant enzymes activities in plants . These enzymes play a defensive role against oxidative stress, and their activities can be stimulated by certain treatments, such as chitooligosaccharides elicitation, which in turn can lead to increased Catharanthine production.
Gene Expression Modulation
The modulation of gene expression is another application where Catharanthine plays a role. The treatment with chitooligosaccharides has been shown to significantly up-regulate genes involved in the biosynthesis of Catharanthine, such as secologanin synthase (SLS) and strictosidine synthase (STR) . Understanding and manipulating these pathways can lead to more efficient production of Catharanthine and related alkaloids.
Plant Cell and Tissue Culture
Catharanthine production can also be promoted through plant cell and tissue culture techniques. By optimizing conditions and applying specific engineering strategies, researchers can enhance the accumulation levels of Catharanthine in Catharanthus roseus cultures . This is particularly important for compounds that have complex biosynthesis pathways involving multiple organelles and cell types.
Ecological Functions
Beyond its pharmaceutical applications, Catharanthine and other monoterpenoid indole alkaloids (MIAs) produced by Catharanthus roseus have ecological functions. They serve as defense compounds against herbivores and pathogens, and research into these aspects can provide insights into plant-environment interactions .
作用机制
Target of Action
Catharanthine, a component of the anticancer drug vinblastine, primarily targets the mitotic spindle formation in the cell cycle . It disrupts this process, leading to cell cycle interference . Additionally, it inhibits phosphodiesterase activity , which results in elevated intracellular cAMP levels .
Mode of Action
Catharanthine interacts with its targets by inhibiting the formation of the mitotic spindle, a crucial component for cell division . This disruption leads to cell cycle arrest and eventually cell death . By inhibiting phosphodiesterase activity, catharanthine elevates intracellular cAMP levels .
Biochemical Pathways
Catharanthine affects several biochemical pathways. It triggers apoptosis and autophagy in a dose-dependent manner . It also upregulates the expression of autophagy-related genes like LC3, Beclin1, and ULK1 . Notably, it increases sirtuin-1 levels, a known autophagy inducer, while decreasing Akt expression compared to untreated cells .
Result of Action
Catharanthine has been shown to reduce oxidative stress and trigger apoptosis in HepG2 liver carcinoma cells in a dose-dependent manner . It also upregulates the expression of autophagy-related genes, leading to increased autophagy . Catharanthine increases sirtuin-1 levels, a known autophagy inducer, while decreasing Akt expression compared to untreated cells . These changes result in cell death, primarily through autophagic necrosis .
Action Environment
The action of catharanthine can be influenced by various environmental factors. For instance, the production of catharanthine in plants can be affected by factors such as light, temperature, drought, salinity, and nutrients . In a laboratory setting, the action of catharanthine can be influenced by the conditions of the experiment, such as the concentration of the drug and the type of cells used . In recent years, researchers have been exploring the use of genetically engineered yeast to produce catharanthine in a more controlled and efficient manner .
未来方向
Genetically reprogrammed yeast has been used to produce the alkaloids vindoline and catharanthine . This represents the longest biosynthetic pathway to be transferred from a plant to a microorganism . In principle, similarly engineered yeast strains could produce more than 3,000 other monoterpene indole alkaloids and unnatural analogues .
属性
IUPAC Name |
methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13-,19+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKFQVZJOWHHDV-NQZBTDCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947621 | |
| Record name | Catharanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Catharanthine | |
CAS RN |
2468-21-5 | |
| Record name | (+)-Catharanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2468-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Catharanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002468215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Catharanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80947621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (2α,5β,6α)-3,4-didehydroibogamine-18β-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CATHARANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT0YJV846J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




